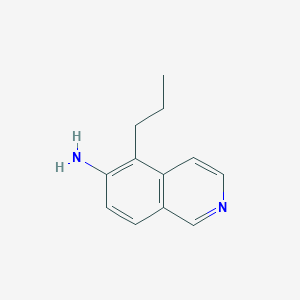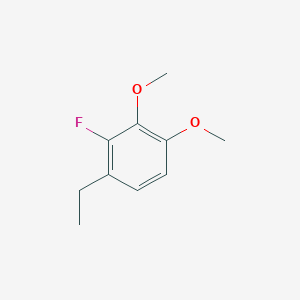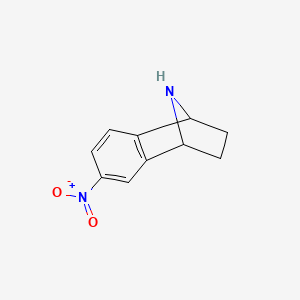
4-Propyl-3,4-dihydroquinoxalin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-Propyl-3,4-dihydroquinoxalin-2(1H)-one est un composé organique appartenant à la famille des quinoxalines. Les quinoxalines sont des composés hétérocycliques contenant un cycle benzénique fusionné à un cycle pyrazine. Ce composé spécifique est caractérisé par un groupe propyle attaché à la quatrième position du cycle dihydroquinoxaline et un groupe cétone à la deuxième position.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 4-Propyl-3,4-dihydroquinoxalin-2(1H)-one implique généralement la cyclisation de précurseurs appropriés. Une méthode courante implique la réaction du 1,2-diaminobenzène avec une dicétone appropriée en milieu acide ou basique pour former le cycle quinoxaline. Le groupe propyle peut être introduit par des réactions d'alkylation utilisant des halogénures de propyle.
Méthodes de production industrielle
En milieu industriel, la production de this compound peut impliquer des réacteurs à flux continu pour assurer un mélange et un contrôle de la réaction efficaces. Des catalyseurs et des conditions réactionnelles optimisées sont utilisés pour maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
La 4-Propyl-3,4-dihydroquinoxalin-2(1H)-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de la quinoxaline avec différents groupes fonctionnels.
Réduction : Les réactions de réduction peuvent convertir le groupe cétone en alcool.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire de nouveaux groupes fonctionnels sur le cycle quinoxaline.
Réactifs et conditions communs
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogénures d'alkyle, les chlorures d'acyle et les chlorures de sulfonyle sont utilisés dans des conditions appropriées.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers quinoxalines substitués, alcools et autres dérivés fonctionnalisés.
4. Applications de la recherche scientifique
La this compound a plusieurs applications dans la recherche scientifique :
Chimie : Elle est utilisée comme brique de construction pour la synthèse de molécules plus complexes et l'étude des mécanismes réactionnels.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche explore son potentiel en tant que composé principal pour le développement de nouveaux produits pharmaceutiques.
Industrie : Elle est utilisée dans la synthèse de colorants, de pigments et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action de la this compound implique son interaction avec des cibles moléculaires spécifiques. Dans les systèmes biologiques, elle peut interagir avec des enzymes, des récepteurs ou de l'ADN, conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
4-Propyl-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Propyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
3,4-Dihydroquinoxalin-2(1H)-one : Ne possède pas le groupe propyle, ce qui entraîne des propriétés chimiques et biologiques différentes.
4-Méthyl-3,4-dihydroquinoxalin-2(1H)-one : Contient un groupe méthyle au lieu d'un groupe propyle, affectant sa réactivité et ses applications.
6-Chloro-3,4-dihydroquinoxalin-2(1H)-one : La présence d'un atome de chlore introduit des effets électroniques et une réactivité différents.
Unicité
La 4-Propyl-3,4-dihydroquinoxalin-2(1H)-one est unique en raison de la présence du groupe propyle, qui influence sa réactivité chimique, ses propriétés physiques et ses applications potentielles. Le groupe propyle peut affecter la solubilité, la stabilité et l'interaction du composé avec les cibles biologiques, le distinguant ainsi des autres dérivés de la quinoxaline.
Propriétés
Formule moléculaire |
C11H14N2O |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
4-propyl-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C11H14N2O/c1-2-7-13-8-11(14)12-9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3,(H,12,14) |
Clé InChI |
NTCZNMWNBFBWIR-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CC(=O)NC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-Chlorothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11909356.png)

![(6-Chloroimidazo[1,2-b]pyridazin-8-yl)methanol](/img/structure/B11909380.png)
![4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11909381.png)
![6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11909390.png)
![1,1'-[(Methylethanediylidene)dinitrilo]diguanidine](/img/structure/B11909397.png)


